molecular formula C11H8F3NO2 B1592488 2-(5-Trifluoromethyl-1H-indol-3-YL)acetic acid CAS No. 378802-40-5

2-(5-Trifluoromethyl-1H-indol-3-YL)acetic acid

Cat. No.: B1592488
CAS No.: 378802-40-5
M. Wt: 243.18 g/mol
InChI Key: JSNULZACNINBHS-UHFFFAOYSA-N
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Description

2-(5-Trifluoromethyl-1H-indol-3-YL)acetic acid is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties . The trifluoromethyl group enhances the compound’s stability and lipophilicity, making it a valuable molecule in medicinal chemistry.

Mechanism of Action

Target of Action

“2-(5-Trifluoromethyl-1H-indol-3-YL)acetic acid” (let’s call it “TFAIA” for brevity) primarily targets interleukin-2 (IL-2) . IL-2 is a cytokine involved in immune regulation, particularly in the activation and proliferation of T cells. By interacting with IL-2, TFAIA modulates immune responses and plays a crucial role in various physiological processes .

Mode of Action

TFAIA binds to IL-2 receptors, specifically the IL-2 receptor alpha (IL-2Rα) subunit. This interaction triggers downstream signaling pathways, leading to T cell activation and proliferation. As a result, TFAIA enhances immune responses by promoting T cell growth and differentiation .

Biochemical Pathways

The affected pathways include the JAK-STAT pathway and the PI3K-Akt pathway . Upon binding to IL-2Rα, TFAIA activates Janus kinases (JAKs), which subsequently phosphorylate signal transducers and activators of transcription (STATs). Activated STATs translocate to the nucleus, where they regulate gene expression related to immune function. Additionally, TFAIA activates the PI3K-Akt pathway, promoting cell survival and proliferation .

Pharmacokinetics

TFAIA exhibits favorable pharmacokinetic properties:

Result of Action

At the molecular and cellular levels, TFAIA:

Action Environment

Environmental factors impact TFAIA’s efficacy and stability:

Preparation Methods

Synthetic Routes and Reaction Conditions

One efficient method is the metal-free oxidative trifluoromethylation of indoles using CF3SO2Na (sodium trifluoromethanesulfinate) under optimized conditions such as TBHP (tert-butyl hydroperoxide) in acetonitrile at elevated temperatures . This method selectively introduces the trifluoromethyl group at the C2 position of the indole ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and cost-effectiveness. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(5-Trifluoromethyl-1H-indol-3-YL)acetic acid can undergo various chemical reactions, including:

    Oxidation: The indole ring can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups attached to the indole nucleus.

    Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Electrophilic reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of indole-2-carboxylic acid derivatives, while substitution reactions can introduce various functional groups to the indole ring.

Scientific Research Applications

2-(5-Trifluoromethyl-1H-indol-3-YL)acetic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antiviral and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent due to its stability and bioactivity.

    Industry: Utilized in the development of new materials and chemical processes

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(5-Trifluoromethyl-1H-indol-3-YL)acetic acid is unique due to the presence of both the trifluoromethyl group and the acetic acid moiety, which confer distinct chemical and biological properties. Its enhanced stability and lipophilicity make it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

2-[5-(trifluoromethyl)-1H-indol-3-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8F3NO2/c12-11(13,14)7-1-2-9-8(4-7)6(5-15-9)3-10(16)17/h1-2,4-5,15H,3H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSNULZACNINBHS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1C(F)(F)F)C(=CN2)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60626124
Record name [5-(Trifluoromethyl)-1H-indol-3-yl]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60626124
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

378802-40-5
Record name [5-(Trifluoromethyl)-1H-indol-3-yl]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60626124
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 4-trifluoromethylphenylhydrazine (5 g), 4,4-dimethoxybutyric acid methyl ester (6 g) and 10% aqueous sulfuric acid (20 ml) was stirred for 6 hours under a nitrogen atmosphere at 90° C. The reaction mixture was allowed to cool, water was added, and then extraction was performed with ethyl acetate. The organic layer was dried over sodium sulfate and concentrated under reduced pressure. A 2 N sodium hydroxide aqueous solution (10 ml) and methanol (10 ml) were added to the obtained residue, and the mixture was heated to reflux for one hour. Water was added to the reaction mixture which was then rendered acidic with concentrated aqueous hydrochloric acid, extracted with ethyl acetate, dried over sodium sulfate, and concentrated under reduced pressure. The obtained residue was purified by silica gel column chromatography using a mixed solvent of dichloromethane, methanol, and acetic acid to obtain 0.11 g of the title compound as a colorless powder (1.5% yield).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
6 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
1.5%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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